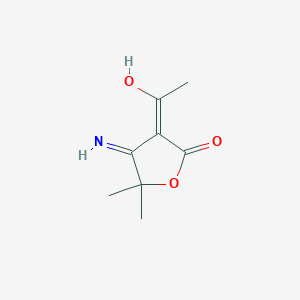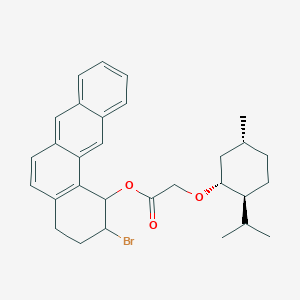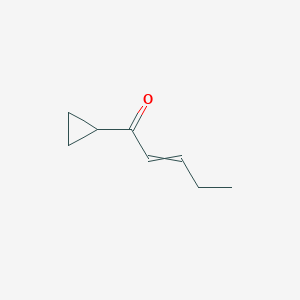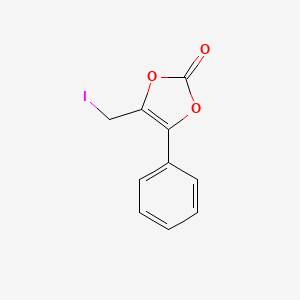
3,6,9,12-Tetraoxatricosan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6,9,12-Tetraoxatricosan-1-ol is a chemical compound with the molecular formula C19H40O5. It is known for its stability and non-fouling properties, making it an excellent ligand base for biological applications . This compound can be easily modified to provide selective binding, making it a promising platform for systematic biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12-Tetraoxatricosan-1-ol involves the use of hydrogen tetrachloroaurate (III) hydrate, tetra-n-octylammonium bromide, and 1-pentanethiol . The process includes dissolving 30 mg of purified pentanethiol-capped gold nanoparticles in 10 mL of dry dichloromethane and bubbling the solution with nitrogen for 5 minutes. Separately, 150 mg of this compound is dissolved in 10 mL of dichloromethane and bubbled with nitrogen for 5 minutes .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 3,6,9,12-Tetraoxatricosan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen tetrachloroaurate (III) hydrate, tetra-n-octylammonium bromide, and 1-pentanethiol . The reactions typically occur in dry dichloromethane under nitrogen atmosphere .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with gold nanoparticles results in the formation of biologically compatible gold nanoparticles .
Wissenschaftliche Forschungsanwendungen
3,6,9,12-Tetraoxatricosan-1-ol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . It is used as a ligand base for the synthesis of biologically compatible gold nanoparticles, which are employed in systematic biological studies . The compound’s stability and non-fouling properties make it suitable for various applications, including drug delivery, imaging, and diagnostics .
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3,6,9,12-Tetraoxatricosan-1-ol include tetraethylene glycol monododecyl ether and 2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethanol .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of stability and non-fouling properties . This makes it particularly suitable for applications in biological systems where these properties are crucial .
Eigenschaften
CAS-Nummer |
92669-04-0 |
|---|---|
Molekularformel |
C19H40O5 |
Molekulargewicht |
348.5 g/mol |
IUPAC-Name |
2-[2-[2-(2-undecoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O5/c1-2-3-4-5-6-7-8-9-10-12-21-14-16-23-18-19-24-17-15-22-13-11-20/h20H,2-19H2,1H3 |
InChI-Schlüssel |
MGAAPFMMNKLGSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-azabicyclo[3.2.2]nonane-2-carboxylate](/img/structure/B14347165.png)
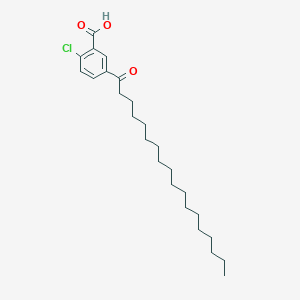
![Bis[3-(diethylamino)-2-hydroxypropyl] hexanedioate](/img/structure/B14347185.png)
![1H-Cyclopropa[b]naphthalene, 1-(diphenylmethylene)-](/img/structure/B14347187.png)
![2,2'-{1,2-Phenylenebis[azanylylidene(E)methanylylidene]}dianiline](/img/structure/B14347190.png)
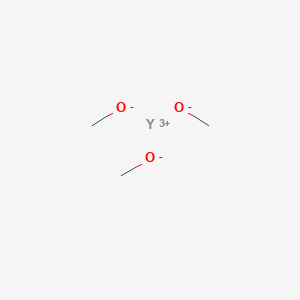
![N-[2-(4-Bromophenyl)propan-2-yl]-2-(cyclohex-1-en-1-yl)acetamide](/img/structure/B14347195.png)
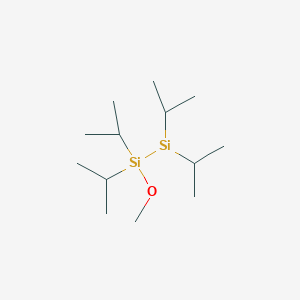
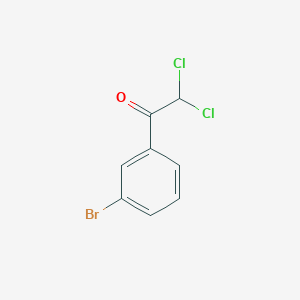
![Methyl 2-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B14347222.png)
